Cas no 17481-62-8 (2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde)

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a fused pyridine-pyrimidine core with a chloro substituent and an aldehyde functional group. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex nitrogen-containing scaffolds. The reactive aldehyde group enables further derivatization through condensation or nucleophilic addition reactions, while the chloro substituent offers opportunities for cross-coupling or substitution chemistry. Its rigid bicyclic framework may contribute to enhanced stability and selectivity in pharmaceutical or agrochemical applications. The compound’s unique architecture is valuable for medicinal chemistry research, where it can serve as a precursor for biologically active molecules targeting various therapeutic pathways.
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde structure
17481-62-8 structure
Product Name:2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS No:17481-62-8
MF:C9H5ClN2O2
MW:208.601200819016
MDL:MFCD00858192
CID:161215
PubChem ID:97222
Update Time:2025-08-03

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
    • 2-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
    • 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde,2-chloro-4-oxo-
    • 2-chloro-3-f
    • 2-chloro-4-oxo-4H-pyrido[1,2-a]pirimidine-3-carbaldehyde
    • 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
    • 2-chloro-4-oxo-4H-pyrido< 1,2-a> pyrimidine 3-carboxaldehyde
    • 2-chloro-4-oxo-5-hydropyridino[1,2-a]pyrimidine-3-carbaldehyde
    • 4H-Pyrido(1,2-a)pyrimidine-3-carboxaldehyde, 2-chloro-4-oxo-
    • 2-a)pyrimidine-3-carboxaldehyde,2-chloro-4-oxo-4h-pyrido(
    • 2-chloro-4-oxo-4h-pyrido(1,2-a)pyrimidine-3-carboxaldehyde
    • SR-01000039478
    • 4H-Pyrido[1, 2-chloro-4-oxo-
    • NSC 106678
    • BRN 0881296
    • NSC106678
    • 5-24-08-00133 (Beilstein Handbook Reference)
    • SR-01000039478-1
    • 2-CHLORO-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE
    • Oprea1_727569
    • NSC-106678
    • SCHEMBL2226511
    • EN300-00976
    • MFCD00858192
    • CHEMBL1300557
    • F1260-1195
    • AKOS000121655
    • Z56886403
    • SMR000429695
    • FT-0679331
    • DTXSID80169902
    • HMS2779A14
    • NCGC00246384-01
    • NS-02304
    • 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 2-chloro-4-oxo-
    • 17481-62-8
    • MLS000767364
    • AMY25852
    • STK500345
    • ALBB-007453
    • G28879
    • MDL: MFCD00858192
    • Inchi: 1S/C9H5ClN2O2/c10-8-6(5-13)9(14)12-4-2-1-3-7(12)11-8/h1-5H
    • InChI Key: VHLHXLJSHPMFCL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)C(N2C=CC=CC2=N1)=O

Computed Properties

  • Exact Mass: 208.00405
  • Monoisotopic Mass: 208.004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 49.7A^2

Experimental Properties

  • Density: 1.49
  • Boiling Point: 325.1°Cat760mmHg
  • Flash Point: 150.4°C
  • Refractive Index: 1.67
  • PSA: 49.74
  • LogP: 1.16040

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Security Information

  • HazardClass:IRRITANT

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Pricemore >>

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2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:17481-62-8)2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:04
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Additional information on 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Introduction to 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 17481-62-8)

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 17481-62-8, belongs to the pyrido[1,2-a]pyrimidine scaffold, which is a well-documented motif in drug discovery. The presence of a chloro substituent at the 2-position and a carbaldahyde group at the 3-position introduces reactive sites that make this molecule a versatile intermediate in synthetic chemistry and a promising candidate for further pharmacological investigation.

The pyrido[1,2-a]pyrimidine core is a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring, which is known to exhibit diverse biological functions. This scaffold has been extensively studied for its role in modulating various cellular processes, including enzyme inhibition and DNA interaction. The structural features of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde suggest that it may interfere with key biological pathways by serving as a scaffold for further derivatization or by directly interacting with target proteins.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of new therapeutic agents. The chloro-substituted pyrido[1,2-a]pyrimidine derivatives have shown promise in preclinical studies as inhibitors of enzymes involved in cancer metabolism and as modulators of immune responses. The carbaldahyde functionality at the 3-position of this compound provides a site for selective functionalization, allowing chemists to explore different chemical modifications that could enhance its pharmacological properties.

In the context of drug discovery, the synthesis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been optimized to ensure high yield and purity, making it an accessible starting material for further chemical transformations. The compound’s reactivity towards nucleophiles and its ability to undergo condensation reactions make it particularly useful in constructing more complex molecules. Researchers have leveraged these properties to develop novel analogs with improved solubility, bioavailability, and target specificity.

One of the most compelling aspects of this compound is its potential application in oncology research. Pyrido[1,2-a]pyrimidine derivatives have been reported to exhibit inhibitory effects on kinases and other enzymes that are overexpressed in cancer cells. The chloro group at the 2-position enhances electrophilicity, facilitating interactions with biological targets such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in DNA synthesis and repair, making them attractive targets for antitumor therapies. Additionally, the carbaldahyde group can be converted into other functional moieties, such as amides or esters, which can fine-tune the pharmacokinetic profile of the resulting derivatives.

Current research is exploring the structural optimization of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde to improve its binding affinity and reduce off-target effects. Computational modeling techniques have been employed to predict how different substituents might affect the compound’s interaction with biological targets. These studies have identified several promising candidates for further experimental validation. Moreover, green chemistry principles have been integrated into synthetic routes to minimize waste and improve sustainability, aligning with global efforts to promote environmentally responsible drug development.

The compound’s versatility extends beyond oncology; it has also shown potential in treating inflammatory diseases and infectious disorders. By modulating key signaling pathways involved in inflammation, pyrido[1,2-a]pyrimidine derivatives may offer therapeutic benefits in conditions such as rheumatoid arthritis or autoimmune diseases. Furthermore, their ability to interfere with bacterial or viral replication makes them attractive candidates for novel antimicrobial agents. Preclinical studies have demonstrated that certain analogs exhibit broad-spectrum activity against resistant strains of pathogens without significant toxicity.

The synthesis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves multi-step organic reactions that highlight its synthetic utility. Key steps include chlorination of precursors followed by cyclization to form the pyrido[1,2-a]pyrimidine core. The introduction of the carbaldahyde group is typically achieved through oxidation or dehydration reactions under controlled conditions. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving accessibility for academic and industrial researchers.

As interest in personalized medicine grows, compounds like 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde are being evaluated for their potential use in combination therapies. By pairing this scaffold with other bioactive molecules, researchers aim to achieve synergistic effects that enhance treatment outcomes while minimizing side effects. Pharmacogenomic studies are also being conducted to understand how genetic variations influence individual responses to these compounds, paving the way for tailored therapeutic strategies.

The future direction of research on 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde includes exploring its role in neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease. Preliminary data suggest that certain derivatives may modulate neurotransmitter systems or protect against oxidative stress-induced neuronal damage. If these findings are validated in clinical trials, this compound could become a valuable tool in addressing some of the most challenging neurological disorders.

In conclusion,2-Chloro-4 ox o - 4 H - pyrido [ 1 , 2 - a ] py rimid ine - 3 - car bal de hyd re ( CAS No . 17481 - 62 - 8 ) represents a significant asset in pharmaceutical research due to its structural versatility and potential biological activities. Its role as an intermediate for synthesizing novel therapeutics underscores its importance in drug discovery efforts across multiple therapeutic areas. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens,this compound promises to remain at the forefront of medicinal chemistry innovation.

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(CAS:17481-62-8)2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
A881661
Purity:99%/99%
Quantity:250mg/1g
Price ($):156.0/316.0
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